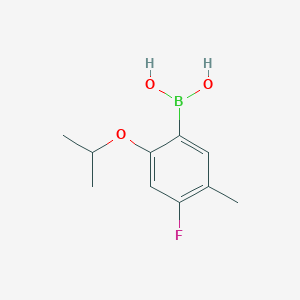

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the fluoro, isopropoxy, and methyl groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-isopropoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

化学反应分析

Types of Reactions

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide.

Protodeboronation: Common reagents include acids like hydrochloric acid or solvents like methanol.

Major Products Formed

科学研究应用

Organic Synthesis

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is predominantly used in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .

Key Reactions:

- Suzuki-Miyaura Coupling :

- Reagents : Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate.

- Mechanism : The boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Medicinal Chemistry

This compound plays a vital role in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors. Boronic acids are known to interact with biological molecules, making them useful in designing enzyme inhibitors and diagnostic tools .

Applications in Drug Development:

- Targeted Drug Design : The unique properties of this compound facilitate the development of anti-cancer agents and other therapeutic compounds through selective interactions with biological targets .

Bioconjugation

The boronic acid functional group can selectively bind to diols, making this compound beneficial for bioconjugation processes. This application is particularly relevant in creating targeted delivery systems for biotechnology and medical research .

Sensor Technology

Due to its ability to form complexes with sugars, this compound is valuable in developing biosensors for glucose monitoring. This application is crucial for diabetes management and research in medical diagnostics .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in pharmaceutical applications.

Case Study 2: Enzyme Inhibition Studies

Research involving the interaction of boronic acids with proteases highlighted the potential of this compound as an enzyme inhibitor. The study illustrated how structural modifications could enhance binding affinity and specificity towards target enzymes.

作用机制

The mechanism of action of 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

4-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the isopropoxy group.

2-Chloro-5-methylphenylboronic acid: Similar structure but has a chloro group instead of a fluoro group.

4-Fluoro-2-methylphenylboronic acid, pinacol ester: Similar structure but in ester form.

Uniqueness

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .

生物活性

4-Fluoro-2-isopropoxy-5-methylphenylboronic acid is a member of the boronic acid family, known for its unique reactivity and potential applications in medicinal chemistry and organic synthesis. This compound, with the molecular formula C10H13BF2O3, exhibits biological activities that are significant for both therapeutic and synthetic purposes. This article provides a detailed exploration of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular structure of this compound features:

- Fluorine Substituent : Enhances reactivity.

- Isopropoxy Group : Contributes to solubility and steric hindrance.

- Methyl Group : Influences electronic properties.

Table 1: Comparison of Similar Boronic Acids

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H13BF2O3 | Contains a fluorine substituent enhancing reactivity |

| 2-Fluoro-5-methylphenylboronic acid | C7H8BFO2 | Lacks isopropoxy group |

| 2-Isopropoxy-5-methylphenylboronic acid | C10H13BO3 | Different substitution pattern |

Anticancer Activity

Research has indicated that boronic acids, including this compound, can exhibit cytotoxic effects against various cancer cell lines. A study investigating similar compounds found that specific boronic acids reduced the viability of prostate cancer cells significantly while maintaining higher viability in healthy cells. For instance, concentrations of 5 µM led to a decrease in cancer cell viability to approximately 33% while healthy cells remained at 71% viability .

The mechanisms through which boronic acids exert their biological effects include:

- Inhibition of Proteasome Activity : Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to apoptosis in cancer cells.

- Interaction with Biomolecules : These compounds can form reversible covalent bonds with diols, affecting various metabolic pathways.

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activity. In studies, compounds structurally similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 mm to 13 mm depending on the specific compound and concentration used .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, boronic acids have demonstrated antioxidant capabilities. Various assays (e.g., DPPH and ABTS) have indicated that these compounds can effectively scavenge free radicals, thus potentially contributing to protective effects against oxidative stress-related diseases .

Case Study 1: Prostate Cancer Treatment

A notable study evaluated the efficacy of boronic-acid-based compounds in treating prostate cancer. The study utilized PC-3 cells (human prostate cancer) and L929 cells (mouse fibroblast). The results showed that at concentrations of 0.5 to 5 µM, the boronic compounds significantly reduced PC-3 cell viability while sparing L929 cells, indicating selective cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boronic acids against various pathogens. The study reported that several derivatives exhibited substantial zones of inhibition against Staphylococcus aureus, highlighting their potential as antimicrobial agents .

属性

IUPAC Name |

(4-fluoro-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-10-5-9(12)7(3)4-8(10)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZPUJRYQPRMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC(C)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。